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  • Product: 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione
  • CAS: 1433194-55-8

Core Science & Biosynthesis

Foundational

Analytical and Structural Profiling of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione: A Technical Guide for Drug Discovery

Executive Summary The compound 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione (CAS: 1433194-55-8) represents a highly specialized spirocyclic scaffold increasingly utilized in modern medicinal chemistry. As drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione (CAS: 1433194-55-8) represents a highly specialized spirocyclic scaffold increasingly utilized in modern medicinal chemistry. As drug discovery paradigms shift away from flat, sp2-hybridized aromatic systems toward three-dimensional architectures, diazaspiro decane derivatives offer unique vectors for pharmacophore presentation. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and the self-validating mass spectrometry protocols required for its exact mass verification.

Physicochemical Core Profiling

In structural validation, distinguishing between molecular weight and exact mass is a fundamental analytical requirement. The molecular weight (196.206 g/mol ) represents the weighted average of naturally occurring isotopes and is strictly used for macroscopic stoichiometric calculations (e.g., molarity, yield). Conversely, the monoisotopic exact mass (196.0848 Da) is the calculated mass of the most abundant isotopes (C12, H1, N14, O16) and is the critical metric for High-Resolution Mass Spectrometry (HRMS) identification[1].

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
Chemical Name 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trioneIUPAC nomenclature defining the spiro core.
CAS Registry Number 1433194-55-8Unique identifier for database indexing.
Molecular Formula C9H12N2O3Defines elemental composition.
Molecular Weight 196.206 g/mol Used for bulk material handling and assay prep.
Exact Mass 196.0848 DaTarget value for Q-TOF/Orbitrap HRMS validation.
[M+H]+ Precursor m/z 197.0921Expected signal in positive Electrospray Ionization.
Fraction sp3 (Fsp3) 0.67 (6 of 9 carbons)High 3D character; correlates with clinical success.

Structural Significance in Medicinal Chemistry

Historically, high-throughput screening libraries were dominated by planar, aromatic compounds due to synthetic tractability. However, as demonstrated by Lovering et al. in their seminal work on[2], increasing the fraction of sp3-hybridized carbons (Fsp3) significantly correlates with improved clinical success rates.

The 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione scaffold perfectly exemplifies this principle:

  • Orthogonal 3D Conformation: The spiro-fused ring system forces a rigid, three-dimensional geometry, reducing promiscuous off-target protein binding often seen with flat aromatics.

  • Hydrogen Bonding Vectors: The trione moiety provides three distinct, geometrically locked hydrogen-bond acceptors, enabling highly specific target engagement.

  • Metabolic Stability: The methylated nitrogen restricts conformational flexibility and blocks a potential site of oxidative metabolism, enhancing the compound's pharmacokinetic half-life.

Analytical Workflow: HRMS Validation Protocol

To ensure absolute confidence in the structural identity of this compound, a self-validating Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS) protocol must be employed. As outlined in the [3], soft ionization techniques like ESI are mandatory to preserve the intact molecular ion before fragmentation.

Causality of Experimental Choices
  • Ionization Mode (ESI+): The diazaspiro system contains basic nitrogen atoms that readily accept a proton in acidic environments. Positive mode is chosen to yield a robust[M+H]+ signal.

  • Mobile Phase Additive (0.1% Formic Acid): Formic acid serves a dual purpose: it suppresses silanol interactions on the C18 column (improving peak shape) and drives the solution equilibrium toward the protonated state, maximizing ionization efficiency.

Step-by-Step Self-Validating Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using 50:50 Methanol/Water containing 0.1% Formic Acid.

  • System Suitability Test (SST): Inject a blank (solvent only) to rule out carryover, followed by a known reference standard (e.g., Reserpine) to verify column integrity and mass accuracy prior to running the analyte. This ensures the system is self-validating.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Acquisition:

    • Source: ESI in positive ion mode.

    • Capillary Voltage: 3.0 kV (optimized to prevent in-source fragmentation of the trione).

    • Desolvation Temperature: 350°C to ensure complete droplet evaporation.

  • Lock-Mass Calibration: Continuously infuse Leucine Enkephalin ([M+H]+ = 556.2771) at 5 µL/min as a reference mass. The instrument uses this known mass to correct for thermal drift in real-time, ensuring mass accuracy within <2 ppm.

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 197.0921 with a 5 ppm mass window.

AnalyticalWorkflow Prep Sample Prep 1 µg/mL MeOH/H2O LC UHPLC Separation C18, Gradient Prep->LC Ion ESI+ Ionization [M+H]+ Generation LC->Ion MS Q-TOF HRMS Lock-Mass Calibrated Ion->MS Data Data Analysis m/z 197.0921 Error < 2 ppm MS->Data

Fig 1. Self-validating LC-HRMS analytical workflow for exact mass determination.

Fragmentation Pathway (MS/MS) Analysis

Upon isolation of the[M+H]+ precursor (m/z 197.0921) in the quadrupole, Collision-Induced Dissociation (CID) is applied. The trione structure is prone to specific, predictable neutral losses that serve as a secondary layer of structural validation.

The most thermodynamically favorable pathways involve the loss of carbon monoxide (-28.00 Da) from the imide-like carbonyls, the loss of water (-18.01 Da), or the higher-energy cleavage of the spiro ring system itself. Observing these specific product ions confirms the presence of the trione functional groups and the spiro linkage.

FragmentationLogic Precursor Precursor Ion [M+H]+ m/z 197.0921 LossCO Neutral Loss -CO (28.00 Da) Precursor->LossCO CID Energy (15 eV) LossH2O Neutral Loss -H2O (18.01 Da) Precursor->LossH2O CID Energy (15 eV) RingCleavage Spiro Ring Cleavage -C4H5NO2 Precursor->RingCleavage CID Energy (30 eV) Frag1 Product Ion m/z 169.0971 LossCO->Frag1 Frag2 Product Ion m/z 179.0815 LossH2O->Frag2 Frag3 Product Ion m/z 98.0600 RingCleavage->Frag3

Fig 2. Predictive MS/MS collision-induced dissociation (CID) fragmentation pathways.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.[Link]

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Exploratory

In Vitro Toxicity Profiling of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione: A Technical Guide for Preclinical Safety Assessment

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Author: BenchChem Technical Support Team. Date: March 2026

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Validating the Assays

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Detailing the Hepatotoxicity

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Executive Summary

In early-stage drug discovery, the premature advancement of structurally compromised scaffolds leads to costly late-stage attrition. 7-Methyl-2,7-diazaspiro[1]decane-3,6,8-trione (CAS: 1433194-55-8) represents a highly functionalized spirocyclic imide/piperidine-dione intermediate. While spirocyclic systems generally offer excellent 3D spatial geometry and improved physicochemical properties, the dense trione (tri-carbonyl) moiety introduces specific toxicological liabilities, including susceptibility to hydrolysis, CYP450-mediated bioactivation, and off-target protein binding.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating in vitro toxicity profiling framework specifically tailored for this scaffold. This guide details the causality behind our experimental choices, ensuring that researchers can confidently establish the safety margins of this compound before advancing it to in vivo models.

Structural Rationale & Predictive Toxicology

The core structure of 7-Methyl-2,7-diazaspiro[1]decane-3,6,8-trione contains a spiro-fused piperidine-dione and pyrrolidine-one system. Compounds containing cyclic imides or succinimide-like moieties are known to undergo Phase I metabolism via hepatic Cytochrome P450 (CYP450) enzymes.

The Mechanistic Liability: The oxidation of the ring system can generate highly reactive electrophilic intermediates, such as N-acyliminium ions or epoxides. If these intermediates are not rapidly detoxified by glutathione (GSH), they covalently bind to intracellular macromolecules, triggering oxidative stress, mitochondrial depolarization, and ultimately, apoptosis. Consequently, our testing cascade must prioritize high-content hepatotoxicity and genotoxicity assays under metabolic activation conditions.

Pathway A 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione B Hepatic CYP450 Oxidation (S9 Fraction) A->B Bioactivation C Reactive Electrophilic Intermediate B->C Phase I Metabolism D Glutathione (GSH) Depletion C->D Covalent Binding E Intracellular ROS Accumulation D->E Oxidative Stress F Mitochondrial Depolarization E->F Membrane Damage G Apoptosis / Cell Death F->G Terminal Event

Proposed CYP450-mediated bioactivation and oxidative stress pathway for the spiro-trione.

Core In Vitro Toxicity Workflows

To accurately profile this compound, we deploy a tripartite testing strategy: Hepatotoxicity, Genotoxicity, and Cardiotoxicity. Every protocol described below is engineered as a self-validating system , ensuring that assay artifacts are immediately identified and excluded.

Hepatotoxicity: High-Content Screening (HCS) Multiparametric Assay

Traditional MTT viability assays only measure bulk metabolic activity, which can yield false positives if the compound temporarily alters metabolism without causing cell death. Instead, we utilize a multiparametric HCS approach () to simultaneously track nuclear condensation, mitochondrial health, and membrane integrity.

Protocol:

  • Cell Seeding: Plate HepG2 cells in 384-well collagen-coated microplates at 5,000 cells/well. Incubate for 24h at 37°C.

  • Compound Dosing: Treat cells with a 10-point dose-response curve (0.1 µM to 300 µM) of the spiro-trione compound for 72 hours.

  • Multiplex Staining: Add a dye cocktail containing Hoechst 33342 (nuclear morphology), TMRM (mitochondrial membrane potential), and BOBO-3 (plasma membrane permeability).

  • Automated Imaging: Capture images using an automated high-content confocal imaging system.

Causality & Logic: Why use TMRM alongside BOBO-3? The diazaspiro-decane-trione scaffold may induce toxicity via mitochondrial uncoupling prior to overt cell death. TMRM requires an intact mitochondrial membrane potential to fluoresce. If the compound causes early-stage oxidative stress, the TMRM signal drops before the BOBO-3 dye can enter the cell, allowing us to distinguish between primary mitochondrial toxicity and general necrosis.

Self-Validating System: The system validates itself by calculating the Z'-factor for each physiological parameter using in-plate controls: 0.1% DMSO (negative vehicle) and 5 µM FCCP (positive control for mitochondrial depolarization). A Z'-factor ≥ 0.5 must be achieved for the TMRM channel to confirm the assay's dynamic range is sufficient to detect mitochondrial liabilities.

Workflow S1 Cell Seeding (HepG2) S2 Compound Dosing (0.1-300 µM) S1->S2 S3 Incubation (24h / 72h) S2->S3 S4 Multiplex Staining (Hoechst/TMRM) S3->S4 S5 Confocal Imaging (High-Content) S4->S5 S6 Phenotypic Extraction (IC50) S5->S6

Step-by-step High-Content Screening (HCS) workflow for multiparametric hepatotoxicity evaluation.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Given the potential for reactive metabolite formation, assessing mutagenicity is non-negotiable. We conduct this assay strictly compliant with .

Protocol:

  • Strain Preparation: Utilize histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA).

  • Metabolic Activation: Prepare a 10% rat liver S9 mix (Aroclor 1254-induced) to simulate hepatic Phase I metabolism.

  • Pre-Incubation: Combine the bacterial suspension, S9 mix, and the test compound. Incubate at 37°C for 20 minutes with shaking.

  • Plating: Add top agar to the mixture, pour onto minimal glucose agar plates, and incubate for 48-72 hours before counting revertant colonies.

Causality & Logic: We utilize the pre-incubation methodology rather than standard plate incorporation. Why? If the spiro-trione scaffold is bioactivated by CYP450 enzymes, it will likely form highly reactive, short-lived electrophiles. Pre-incubating the bacteria, S9, and test compound in a liquid medium maximizes the kinetic collision rate between the short-lived metabolite and bacterial DNA before the intermediate degrades in the agar matrix.

Self-Validating System: The assay's trustworthiness relies on proving the metabolic competence of the S9 fraction. Therefore, 2-aminoanthracene (2-AA) is run concurrently. 2-AA is non-mutagenic natively but highly mutagenic upon CYP bioactivation. A lack of revertant colonies in the 2-AA + S9 control instantly flags S9 degradation, invalidating the test batch.

Cardiotoxicity: Automated Patch-Clamp hERG Assay

While neutral imides pose a lower risk for hERG ( IKr​ ) channel blockade compared to lipophilic basic amines, the 3D bulk of the spiro-decane system could theoretically occlude the hERG channel pore. Testing is mandated by .

Protocol:

  • Cell Prep: Use CHO cells stably expressing the human KCNH2 gene.

  • Electrophysiology: Establish whole-cell configuration using an automated patch-clamp platform.

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate the channels, then repolarize to -50 mV for 2 seconds to elicit outward tail currents.

  • Perfusion: Wash in the compound at varying concentrations and measure steady-state fractional block.

Causality & Logic: Why measure the tail current at -50 mV instead of the peak current at +20 mV? hERG channels exhibit rapid, voltage-dependent inactivation and slower deactivation (). Measuring the peak outward tail current during the -50 mV repolarization step isolates the IKr​ current from endogenous transient outward currents, providing the most accurate quantification of drug-induced channel block.

Self-Validating System: To ensure the integrity of the patch-clamp seal and isolate true pharmacological block from mechanical leak, the protocol mandates a continuous leak-subtraction algorithm. Any sweep where the uncompensated leak current exceeds 10% of the peak tail current is automatically discarded. Furthermore, the assay is internally validated on every plate using 10 nM E-4031; failure to achieve >80% fractional block invalidates the run.

Quantitative Data Summary

The table below outlines the critical predictive metrics, liability thresholds, and self-validating controls required to interpret the toxicity profile of 7-Methyl-2,7-diazaspiro[1]decane-3,6,8-trione.

Toxicity DomainAssay / EndpointPredictive MetricLiability ThresholdPositive Control (Self-Validation)
Hepatotoxicity HCS: Cell Viability (Nuclei Count)IC 50​ < 10 µMChlorpromazine (IC 50​ ~15 µM)
Hepatotoxicity HCS: Mitochondrial Potential (TMRM)IC 50​ < 50 µMFCCP (IC 50​ ~5 µM)
Genotoxicity Ames: Revertant Colonies (TA98/TA100)Fold-Increase> 2-fold over vehicle2-Aminoanthracene (+S9)
Genotoxicity Ames: Revertant Colonies (TA1535/1537)Fold-Increase> 3-fold over vehicleSodium Azide (-S9)
Cardiotoxicity hERG Patch-Clamp: IKr​ BlockIC 50​ < 30-fold margin to C max​ E-4031 (IC 50​ ~10 nM)

References

  • Abraham, V. C., Towne, D. L., Waring, J. F., Warrior, U., & Burns, D. J. (2008). Application of a High-Content Multiparameter Cytotoxicity Assay to Prioritize Compounds Based on Toxicity Potential in Humans. Journal of Biomolecular Screening, 13(6), 527-537.[Link]

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.[Link]

  • ICH. (2005). ICH S7B: Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. [Link]

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Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione in Target Binding

For Researchers, Scientists, and Drug Development Professionals Abstract The 2,7-diazaspiro[4.5]decane scaffold represents a privileged structure in modern medicinal chemistry, conferring favorable pharmacokinetic proper...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-diazaspiro[4.5]decane scaffold represents a privileged structure in modern medicinal chemistry, conferring favorable pharmacokinetic properties and providing a rigid three-dimensional framework for precise target engagement. While 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione is a novel chemical entity with limited published data, its structural congeners have demonstrated significant activity as potent and selective inhibitors of various protein kinases. This guide synthesizes the existing knowledge on the broader class of diazaspiro[4.5]decanes to propose a putative mechanism of action for this trione derivative, focusing on its potential as a kinase inhibitor. We will explore the hypothetical binding modes, outline a comprehensive strategy for target identification and validation, and provide detailed experimental protocols to elucidate its precise molecular interactions.

Introduction: The Therapeutic Potential of the Diazaspiro[4.5]decane Scaffold

Diazaspirocycles, characterized by two nitrogen-containing rings sharing a single carbon atom, have emerged as a compelling structural motif in drug discovery.[1] Their inherent rigidity and three-dimensional topology offer distinct advantages over more flexible acyclic or monocyclic analogs, often leading to enhanced target affinity and selectivity.[1] The diazaspiro[4.5]decane core, in particular, has been successfully incorporated into a variety of biologically active compounds, demonstrating a broad therapeutic potential.

Recent research has highlighted the utility of diazaspiro[4.5]decanone derivatives as potent inhibitors of several key protein kinases implicated in inflammatory diseases and cancer.[2][3][4] For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation.[2][3] Furthermore, this scaffold has been instrumental in the development of selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are key players in cytokine signaling pathways.[4] The unique spirocyclic architecture is often crucial for achieving high potency and selectivity.[1]

Beyond kinase inhibition, the diazaspiro[4.5]decane framework has been explored for other therapeutic applications, including the development of T-type calcium channel antagonists and dopamine agonists.[5][6] This versatility underscores the potential of novel derivatives, such as 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione, to interact with a range of biological targets.

Proposed Mechanism of Action: Kinase Inhibition

Given the prevalence of kinase inhibition among structurally related diazaspiro[4.5]decanes, we hypothesize that 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione also functions as a kinase inhibitor. The trione functionality introduces three potential hydrogen bond acceptors and/or donors, which could facilitate strong interactions within the ATP-binding pocket of a target kinase.

The proposed mechanism of action involves the compound acting as a Type I kinase inhibitor, binding to the active conformation of the kinase and competing with ATP. The key interactions are predicted to be:

  • Hinge-Binding: One of the carbonyl groups of the trione is likely to form a critical hydrogen bond with the hinge region of the kinase, a conserved structural motif that connects the N- and C-lobes. This interaction is a hallmark of many ATP-competitive kinase inhibitors.

  • Hydrophobic Interactions: The spirocyclic core and the methyl group can engage in hydrophobic interactions with non-polar residues within the ATP-binding pocket, contributing to the overall binding affinity.

  • Additional Hydrogen Bonds: The other two carbonyl groups and the secondary amine in the pyrrolidine ring could form additional hydrogen bonds with residues in the solvent-exposed region or the ribose-binding pocket, enhancing both potency and selectivity.

G cluster_kinase Kinase ATP-Binding Pocket cluster_compound 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket ribose_pocket Ribose-Binding Pocket solvent_front Solvent Front trione1 C=O (Position 3) trione1->hinge Hydrogen Bond trione2 C=O (Position 6) trione2->ribose_pocket Potential H-Bond trione3 C=O (Position 8) trione3->solvent_front Potential H-Bond spiro_core Diazaspiro Core spiro_core->hydrophobic_pocket Hydrophobic Interaction methyl_group Methyl Group methyl_group->hydrophobic_pocket Hydrophobic Interaction

Caption: Proposed binding mode of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione within a kinase ATP-binding pocket.

Experimental Workflow for Target Identification and Validation

A systematic and multi-faceted approach is required to identify the specific kinase target(s) of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione and validate its mechanism of action.

G cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: In Vitro Validation cluster_phase3 Phase 3: Cellular & Structural Characterization A Kinome-Wide Profiling C Biochemical Assays (IC50) A->C Hit Kinases B Affinity-Based Proteomics B->C Potential Targets D Isothermal Titration Calorimetry (ITC) C->D E Surface Plasmon Resonance (SPR) C->E F Cell-Based Assays D->F E->F G X-ray Crystallography F->G

Caption: Experimental workflow for target identification and validation.

Phase 1: Target Identification

The initial step is to screen for potential kinase targets from a broad panel.

  • Kinome-Wide Profiling: This involves screening the compound against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM). The percentage of inhibition for each kinase is determined, providing a preliminary "hit list" of potential targets.

    Protocol: KinomeScan™ (DiscoverX)

    • The compound of interest is tested at a concentration of 1 µM.

    • The compound is incubated with a panel of human kinases, each fused to a proprietary DNA tag.

    • An immobilized, active-site directed ligand is used to capture kinases that are not inhibited by the test compound.

    • The amount of kinase captured on the solid support is measured by quantitative PCR of the DNA tag.

    • The results are reported as percent of control, with lower values indicating stronger binding.

  • Affinity-Based Proteomics: This method uses the compound as a "bait" to pull down its binding partners from cell lysates.

    Protocol: Chemical Proteomics

    • Synthesize a derivative of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione with a linker and an affinity tag (e.g., biotin).

    • Immobilize the biotinylated compound on streptavidin-coated beads.

    • Incubate the beads with cell lysate to allow for target binding.

    • Wash the beads to remove non-specific binders.

    • Elute the bound proteins and identify them by mass spectrometry (LC-MS/MS).

Phase 2: In Vitro Validation

Once a list of potential targets is generated, their interaction with the compound must be validated and quantified.

  • Biochemical Assays (IC50 Determination): These assays measure the concentration of the compound required to inhibit the activity of the target kinase by 50% (IC50).

    Table 1: Hypothetical IC50 Values for Lead Kinase Targets

Kinase TargetIC50 (nM)
Kinase A50
Kinase B250
Kinase C>10,000
  • Biophysical Assays (ITC and SPR): These techniques provide direct evidence of binding and measure the thermodynamics and kinetics of the interaction.

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

    • Surface Plasmon Resonance (SPR): Measures the change in refractive index upon binding to a target immobilized on a sensor chip, providing real-time kinetic data (kon and koff) and the binding affinity (Kd).

Phase 3: Cellular and Structural Characterization

The final phase involves confirming the compound's activity in a cellular context and elucidating the precise binding mode.

  • Cell-Based Assays: These assays assess the compound's ability to inhibit the target kinase in a cellular environment. This can involve measuring the phosphorylation of a known downstream substrate of the target kinase.

  • X-ray Crystallography: Co-crystallization of the compound with the target kinase provides a high-resolution 3D structure of the complex, revealing the precise binding mode and key molecular interactions. This is the gold standard for confirming the proposed mechanism of action.

Conclusion

While 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione is a novel compound, its structural similarity to known kinase inhibitors provides a strong rationale for investigating its potential in this area. The proposed mechanism of action, centered on ATP-competitive kinase inhibition, is a testable hypothesis. The comprehensive experimental workflow outlined in this guide, from broad-based screening to detailed structural analysis, provides a clear path for elucidating the mechanism of action of this promising new molecule and unlocking its therapeutic potential.

References

  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Compar
  • Spirocyclic compounds with biological activity.
  • Spirocyclic derivatives as antioxidants: a review - PMC - NIH.
  • Discovery of novel 2,8-diazaspiro[4.
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed.
  • EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds
  • Diamides with biological activities.
  • Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists - PubMed.
  • Identification of a Novel 2,8-Diazaspiro[4.
  • Diamide insecticides: Global efforts to address insect resistance stewardship challenges.
  • Design, Syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type Calcium Channel Antagonists - PubMed.

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Protocols & Analytical Methods

Method

Application Note: High-Resolution NMR Sample Preparation Protocol for 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP). Introduction & Structural Considerations The compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Structural Considerations

The compound 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione is a highly polar spirocyclic scaffold frequently utilized as an intermediate in drug discovery. Structurally, it consists of a spiro-fused system containing a 5-membered lactam (with an active N-H at position 2 and a carbonyl at position 3) and a 6-membered N-methyl imide (with carbonyls at positions 6 and 8, and an N-methyl group at position 7).

The Causality of Solvent Selection: The presence of the secondary amine (N-H) and three distinct carbonyl groups creates a dense network of intermolecular hydrogen bonding. In non-polar deuterated solvents like Chloroform-d (CDCl₃), this molecule is prone to aggregation or incomplete dissolution, which manifests as broadened lineshapes and poor signal-to-noise ratios (SNR) in Nuclear Magnetic Resonance (NMR) spectroscopy. Therefore, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the optimal solvent. As a strong hydrogen-bond acceptor, DMSO-d₆ efficiently disrupts intermolecular interactions, ensuring the spirocyclic analyte exists as a homogeneous monomeric solution[1].

Quantitative Data Summary

To achieve optimal magnetic field homogeneity (shimming) and spectral resolution, sample parameters must be strictly controlled. The table below outlines the validated parameters for analyzing small molecules (MW < 500 Da) like our target spirocycle (MW ~196.2 g/mol ).

Parameter¹H NMR Specification¹³C NMR / 2D SpecificationCausality / Rationale
Analyte Mass 5 – 25 mg50 – 100 mg¹H is highly sensitive; ¹³C has a low natural abundance (1.1%) requiring higher mass for adequate SNR[1].
Solvent Volume 0.6 – 0.7 mL0.6 – 0.7 mLMaintains a 40–50 mm column height to prevent magnetic susceptibility gradients at the air-liquid interface[2].
Concentration ~25 – 125 mM~250 – 500 mMBalances SNR against potential viscosity-induced line broadening[2].
Tube Diameter 5 mm (Standard)5 mm (Standard)Provides the optimal filling factor for standard room-temperature and cryoprobes[2].

Step-by-Step Sample Preparation Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint of the current step is successfully met.

Phase 1: Aliquoting and Dissolution in a Secondary Vessel

Do not mix the sample directly inside the NMR tube. Mixing in the tube prevents proper homogenization and creates a concentration gradient along the z-axis, which severely disrupts the Z1, Z2, and Z3 shimming coils[1].

  • Weighing: Accurately weigh 15 mg (for routine ¹H/¹³C) of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione into a clean 1-dram glass vial.

  • Solvent Addition: Add exactly 0.65 mL of high-purity DMSO-d₆ (99.9% D) to the vial.

  • Homogenization: Vortex the vial for 30 seconds. If necessary, apply gentle sonication for 1 minute to disrupt crystalline lattices.

Validation Checkpoint: Hold the vial against a strong light source. The solution must be optically clear. The presence of a Tyndall effect (light scattering) indicates micro-particulates that require further dissolution or mandatory filtration.

Phase 2: Micro-Filtration

Solid particles do not appear in solution-state NMR spectra, but they distort the localized magnetic field, leading to broad, asymmetrical peaks[2].

  • Setup: Attach a 0.2 μm PTFE syringe filter to a 1 mL glass syringe. (Alternatively, tightly pack a glass Pasteur pipette with 1 cm of clean glass wool).

  • Filtration: Draw the spirocycle solution into the syringe and gently push it through the filter directly into a secondary clean vial.

Validation Checkpoint: The filtered solution must be entirely free of suspended solids.

Phase 3: Tube Transfer and Degassing

Paramagnetic impurities, particularly dissolved Oxygen (O₂), facilitate rapid T₁ relaxation. This broadens spectral lines and quenches Nuclear Overhauser Effects (NOE), which are critical if NOESY/ROESY experiments are needed to determine the relative stereochemistry of the spiro core.

  • Transfer: Using a clean glass Pasteur pipette, transfer the filtered solution into a high-quality, defect-free 5 mm NMR tube rated for your spectrometer's frequency (e.g., 500 MHz or 800 MHz)[3].

  • Volume Verification: Ensure the solvent column height is exactly 4.0 to 5.0 cm[3].

  • Degassing (Optional but Recommended): Insert a long, thin capillary needle to the bottom of the NMR tube and gently bubble dry Argon gas through the solution for 2–3 minutes to displace dissolved O₂.

  • Capping: Seal the tube with a tight-fitting cap. Do not use parafilm or tape below the top 3 cm of the tube, as this will cause the tube to jam in the spectrometer spinner[4].

Validation Checkpoint: Measure the solvent height with a ruler (Must be ≥ 4.0 cm). Ensure the tube exterior is wiped completely clean with a lint-free wipe and methanol to prevent contaminating the probe stator.

Workflow Visualization

Workflow Step1 1. Solid Aliquoting (5-25 mg) Step2 2. Solvent Addition (0.65 mL DMSO-d6) Step1->Step2 Step3 3. Homogenization (Vortex in Secondary Vial) Step2->Step3 Step4 4. Micro-Filtration (0.2 μm PTFE) Step3->Step4 Step5 5. Tube Transfer (5 mm Precision Tube) Step4->Step5 Step6 6. Degassing (Argon Purge) Step5->Step6 Step7 7. NMR Acquisition (1H, 13C, 2D) Step6->Step7

Optimized NMR sample preparation workflow for 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione.

Advanced Considerations: Temperature & qNMR

  • Temperature Control: DMSO-d₆ has a melting point of ~18 °C. If the spectrometer room is cool, the solvent may approach its freezing point, causing severe viscosity-induced multiplet broadening. Ensure the probe temperature is regulated to at least 25 °C (298 K) prior to tuning and matching[4].

  • Quantitative NMR (qNMR): If you are working with sub-milligram quantities of the spirocycle, the residual DMSO-d₅ proton signal (a quintet at 2.50 ppm) can be utilized as an internal mass reference standard. By comparing the integrated area of the residual solvent peak to the analyte's N-methyl singlet (~2.8-3.0 ppm), you can determine the exact molar concentration without adding external calibrants[5].

References

  • [1] NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • [2] NMR Sample Preparation: The Complete Guide - Organomation. Available at:[Link]

  • [3] Sample Preparation - Max T. Rogers NMR - Michigan State University. Available at: [Link]

  • [4] Sample Preparation | Department of Chemistry - University of Liverpool. Available at:[Link]

  • [5] Determination of Analyte Concentration Using the Residual Solvent Resonance in 1H NMR Spectroscopy - American Chemical Society. Available at: [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Validating 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione Purity: An LC-MS/MS-Centric Comparative Analysis

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory submission. This...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory submission. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione, a complex heterocyclic molecule. With a focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), we will explore the causality behind experimental choices, present self-validating protocols, and objectively compare its performance against alternative techniques, supported by experimental data.

The Analytical Imperative: Why Purity Validation of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione Matters

7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione belongs to the class of spirocyclic compounds, which are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can lead to enhanced target selectivity. The trione functionality, incorporating cyclic imide and dione moieties, presents unique synthetic challenges and a corresponding profile of potential impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. The presence of even trace-level impurities can significantly impact the compound's pharmacological and toxicological profile, making a robust and validated purity assessment non-negotiable.

The Gold Standard: LC-MS/MS for Unambiguous Purity Determination

For a molecule with the complexity of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione, LC-MS/MS emerges as the preeminent analytical technique. Its power lies in the coupling of the high-resolution separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[1][2] This combination allows for not only the quantification of the active pharmaceutical ingredient (API) but also the detection, identification, and quantification of trace-level impurities, even those that are isobaric (having the same nominal mass) with the parent compound.

The Rationale Behind an LC-MS/MS-Driven Approach

Our choice of an LC-MS/MS-centric approach is underpinned by several key advantages:

  • Unparalleled Sensitivity and Selectivity: LC-MS/MS can detect impurities at levels far below those achievable with conventional techniques like HPLC-UV.[1] This is crucial for identifying potentially genotoxic impurities, which have stringent control limits.

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns, aiding in the confident identification of unknown impurities.

  • High Throughput: Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems, when coupled with fast-scanning mass spectrometers, enable rapid analysis times, which is essential in a drug development setting.[3]

Experimental Workflow: A Self-Validating Protocol for LC-MS/MS Purity Validation

The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure the integrity of the analytical data.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lc UPLC Separation cluster_ms Tandem MS Detection cluster_analysis Data Analysis & Validation prep_api Weigh API prep_std Prepare Stock Solution (DMSO) prep_api->prep_std prep_cal Create Calibration Curve Standards prep_std->prep_cal prep_qc Prepare QC Samples prep_cal->prep_qc lc_injection Inject Sample prep_qc->lc_injection lc_system Acquity UPLC System lc_column HSS T3 Column (1.8 µm) lc_system->lc_column lc_mobile Mobile Phase Gradient (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile) lc_column->lc_mobile lc_mobile->lc_injection ms_system Q-TOF Mass Spectrometer lc_injection->ms_system ms_ion Positive ESI ms_system->ms_ion ms_scan Full Scan MS & Auto MS/MS ms_ion->ms_scan ms_data Data Acquisition ms_scan->ms_data da_integration Peak Integration ms_data->da_integration da_linearity Linearity Assessment da_integration->da_linearity da_lod_loq LOD/LOQ Determination da_linearity->da_lod_loq da_accuracy Accuracy & Precision da_lod_loq->da_accuracy da_specificity Specificity Evaluation da_accuracy->da_specificity da_report Generate Report da_specificity->da_report

Caption: LC-MS/MS Purity Validation Workflow

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione reference standard and dissolve in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte and its impurities (e.g., 0.05 µg/mL to 10 µg/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations from a separate weighing of the reference standard.

    • Prepare the test sample by dissolving a known amount of the synthesized batch in the same solvent to achieve a target concentration within the calibration range.

  • UPLC-MS/MS System and Conditions:

    • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent. This reversed-phase column is suitable for retaining and separating polar and non-polar compounds.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile. The use of formic acid aids in the protonation of the analytes for positive ion electrospray ionization.

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Waters Xevo G2-XS Q-TOF or equivalent high-resolution mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode. The nitrogen atoms in the diazaspiro structure are readily protonated.

    • Acquisition Mode: Full Scan MS from m/z 50-1000 and data-dependent MS/MS (auto MS/MS) on the top 5 most intense ions.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum for structural elucidation.

  • Method Validation Parameters (in accordance with ICH Q2(R1) guidelines):

    • Specificity: Analyze a blank sample (solvent), the reference standard, and the test sample to ensure that there are no interfering peaks at the retention time of the main compound and its potential impurities.

    • Linearity: Inject the calibration standards in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.99.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is typically calculated based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

    • Accuracy: Analyze the QC samples against the calibration curve. The mean concentration should be within ±15% of the nominal value (±20% for the LOQ).

    • Precision: Assess both repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing the QC samples on the same day and on different days. The relative standard deviation (RSD) should be ≤ 15% (≤ 20% for the LOQ).

Comparative Analysis: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS is the gold standard, it is essential to understand its performance in the context of other available analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many QC laboratories due to its robustness and cost-effectiveness.

  • Principle: Separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. Detection is based on the absorption of UV light by the analytes.

  • Strengths:

    • Excellent quantitative performance for known analytes with a chromophore.

    • Lower cost and complexity compared to LC-MS/MS.

    • Well-established and widely accepted by regulatory agencies.

  • Limitations:

    • Lower sensitivity and specificity compared to LC-MS/MS.[4][5]

    • Inability to provide structural information for unknown impurities.

    • Co-eluting impurities with no or weak chromophores will not be detected.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a reference standard of the same compound.[1][2][6][7][8]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known analyte signal to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.

  • Strengths:

    • Provides a direct, primary measurement of purity.[2]

    • Does not require a specific reference standard for the analyte.

    • Provides structural information simultaneously.

  • Limitations:

    • Lower sensitivity compared to LC-MS/MS and HPLC-UV.

    • Requires a higher concentration of the sample.

    • Signal overlap in complex mixtures can complicate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Principle: Separation occurs in the gas phase based on the analyte's boiling point and interaction with the stationary phase. Detection is achieved by mass spectrometry.

  • Strengths:

    • Excellent separation efficiency for volatile compounds.

    • Provides structural information through mass spectral libraries.

  • Limitations:

    • Not suitable for non-volatile or thermally labile compounds like 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione without derivatization.

    • Derivatization can introduce additional complexity and potential for side reactions.

Performance Comparison: A Data-Driven Perspective

The following table summarizes the expected performance of each technique for the purity validation of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione. The values are representative and based on typical performance characteristics.

ParameterLC-MS/MSHPLC-UVqNMRGC-MS
Specificity Very HighModerate to HighHighHigh
Sensitivity (LOQ) Very High (~0.1 ng/mL)Moderate (~10 ng/mL)Low (~10 µg/mL)High (pg range)
Structural Info Yes (MS/MS)NoYesYes (MS)
Quantitative Accuracy HighHighVery HighHigh
Throughput HighHighLowModerate
Cost HighLowModerateModerate
Suitability for Target ExcellentGoodGoodPoor (requires derivatization)

In-Depth Experimental Protocols for Alternative Methods

HPLC-UV Protocol

HPLCUV_Workflow cluster_prep_hplc Sample & Standard Preparation cluster_hplc HPLC Separation & UV Detection cluster_analysis_hplc Data Analysis prep_api_hplc Weigh API prep_std_hplc Prepare Stock Solution (ACN:Water) prep_api_hplc->prep_std_hplc prep_cal_hplc Create Calibration Curve Standards prep_std_hplc->prep_cal_hplc prep_qc_hplc Prepare QC Samples prep_cal_hplc->prep_qc_hplc hplc_system Agilent 1260 Infinity II or equivalent prep_qc_hplc->hplc_system hplc_column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) hplc_system->hplc_column hplc_mobile Isocratic Mobile Phase (60:40 ACN:Water with 0.1% TFA) hplc_column->hplc_mobile hplc_uv UV Detector @ 220 nm hplc_mobile->hplc_uv da_integration_hplc Peak Integration hplc_uv->da_integration_hplc da_purity_hplc Calculate % Purity by Area Normalization da_integration_hplc->da_purity_hplc da_report_hplc Generate Report da_purity_hplc->da_report_hplc

Caption: HPLC-UV Purity Analysis Workflow

  • Standard and Sample Preparation: As per the LC-MS/MS protocol, but using a mobile phase-compatible solvent like acetonitrile:water (1:1).

  • HPLC-UV System and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Mobile Phase: Isocratic elution with 60:40 acetonitrile:water containing 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detector Wavelength: 220 nm (or the λmax of the trione chromophore).

  • Data Analysis: Purity is typically assessed by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area.

qNMR Protocol

QNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_qnmr NMR Data Acquisition cluster_analysis_qnmr Data Processing & Calculation prep_api_qnmr Accurately Weigh API (e.g., 10 mg) prep_dissolve_qnmr Dissolve in Deuterated Solvent (e.g., DMSO-d6) prep_api_qnmr->prep_dissolve_qnmr prep_is_qnmr Accurately Weigh Internal Standard (e.g., Maleic Anhydride) prep_is_qnmr->prep_dissolve_qnmr qnmr_system Bruker 600 MHz Spectrometer prep_dissolve_qnmr->qnmr_system qnmr_pulse 90° Pulse qnmr_system->qnmr_pulse qnmr_delay Relaxation Delay (D1) > 5 x T1 qnmr_pulse->qnmr_delay qnmr_scans Number of Scans for S/N > 250 qnmr_delay->qnmr_scans da_processing_qnmr Fourier Transform, Phasing, Baseline Correction qnmr_scans->da_processing_qnmr da_integration_qnmr Integrate Analyte & Standard Peaks da_processing_qnmr->da_integration_qnmr da_calculation_qnmr Calculate Purity using Formula da_integration_qnmr->da_calculation_qnmr da_report_qnmr Generate Report da_calculation_qnmr->da_report_qnmr

Caption: qNMR Purity Determination Workflow

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione into an NMR tube.

    • Accurately weigh and add a suitable, certified internal standard (e.g., maleic anhydride) to the same tube. The standard should have a simple spectrum with peaks that do not overlap with the analyte.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6) and ensure complete dissolution.

  • NMR Data Acquisition:

    • Spectrometer: Bruker 600 MHz or higher field instrument.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Pulse Angle: Calibrated 90° pulse.

    • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full magnetization recovery.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks used in the quantification.

  • Data Processing and Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Conclusion: An Integrated Approach for Comprehensive Purity Assessment

For the rigorous purity validation of a complex molecule like 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione, LC-MS/MS stands out as the most powerful and versatile technique. Its unparalleled sensitivity, specificity, and ability to provide structural information make it indispensable for detecting and identifying unknown impurities at trace levels.

However, a comprehensive purity assessment strategy should leverage the orthogonal strengths of different analytical techniques. While LC-MS/MS is ideal for impurity profiling and quantification, qNMR serves as an excellent primary method for determining the absolute purity of the main component. HPLC-UV remains a valuable tool for routine quality control once the impurity profile has been well-characterized.

By understanding the principles, strengths, and limitations of each technique, and by implementing robust, self-validating protocols, researchers and drug development professionals can ensure the highest level of scientific integrity and data quality in their work.

References

  • Sun, P., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Pharmaceutical and Biomedical Analysis, 29(6), 1017-1029. [Link][4]

  • ResearchGate. (2025). Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. Request PDF. [Link][5]

  • Pharmaceutical Technology. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Pharmaceutical Technology, 43(2). [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link][6]

  • IJARESM. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Advanced Research in Engineering and Science & Management. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link][7]

  • Shimadzu. (n.d.). Analysis of Impurities in Pharmaceuticals Using LCMS-9030Quadrupole Time-of-Flight Liquid Chromatograph-Mass Spectrometer. Shimadzu. [Link]

  • Royal Society of Chemistry. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]

  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Semantic Scholar. [Link]

  • HETEROCYCLES. (2007). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. HETEROCYCLES, 75(2), 2008. [Link]

  • YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link][8]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link][1]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link][9]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link][2]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF. [Link]

  • ResearchGate. (2022). An UPLC-MS/MS method for quantification of spiraeoside in mouse blood and its application to a pharmacokinetic and bioavailability study. Acta Chromatographica. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link][3]

  • PubMed. (2010). Design, Syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type Calcium Channel Antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6563-6567. [Link][10]

  • MDPI. (2023). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Molecules, 28(4), 1937. [Link]

  • Walsh Medical Media. (2024). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. Walsh Medical Media. [Link]

  • ResearchGate. (n.d.). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy. [Link]

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Validation

A Comparative Analysis of the Binding Affinity of Diazaspiro[4.5]decane Analogs for the Sigma-1 Receptor

The 2,7-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity. This spirocyclic system serves as a versatile fram...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2,7-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity. This spirocyclic system serves as a versatile framework for the design of ligands targeting a variety of biological entities. While the specific binding profile of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione remains an area of emerging research, a wealth of data exists for structurally related diazaspiro[4.5]decane analogs. This guide provides a comparative analysis of the binding affinities of these analogs, with a focus on their interaction with the sigma-1 (σ1) receptor, a protein of significant therapeutic interest.

The σ1 receptor is a unique transmembrane protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane, that functions as a molecular chaperone.[1] Its involvement in a range of neurological and psychiatric conditions, including neurodegenerative diseases, depression, and anxiety, has made it a compelling target for drug discovery.[1] This guide will delve into the structure-activity relationships of various diazaspiro[4.5]decane analogs, presenting experimental data to objectively compare their performance as σ1 receptor ligands.

Comparative Binding Affinity of Diazaspiro[4.5]decane Analogs at the Sigma-1 Receptor

The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the σ1 receptor binding affinities for a selection of diazaspiro[4.5]decane analogs, highlighting the impact of structural modifications on their affinity.

Compound IDCore Scaffold ModificationR Group (at N-7)Ki (σ1) [nM]Reference
5i Tetrahydropyran spiro-fusion(pyridin-3-yl)methyl3.9[2]
5a Tetrahydropyran spiro-fusionBenzyl1.2[2]
23a Azepane ring expansionBenzyl0.42[2]
23a (dispiro) Dispiro-hydroxymethyl piperidineBenzyl3.6[3]
3b Furopyrazole spiro-fusionBenzyl0.50N/A
3c Furopyrazole spiro-fusionButyl1.28N/A

Note: The data presented is compiled from multiple studies and experimental conditions may vary.

From the data, it is evident that modifications to both the core spirocyclic system and the substituent on the nitrogen atom significantly influence binding affinity. For instance, expanding the piperidine ring to an azepane ring in analog 23a resulted in a considerable increase in σ1 affinity (Ki = 0.42 nM) compared to its piperidine counterpart 5a (Ki = 1.2 nM).[2] The nature of the substituent at the nitrogen atom also plays a crucial role, with arylalkyl groups like benzyl and (pyridin-3-yl)methyl generally conferring high affinity.

Visualizing the Chemical Scaffolds

To better understand the structural variations among the compared analogs, the following diagrams illustrate the core diazaspiro[4.5]decane scaffold and a representative analog.

cluster_0 Core 2,7-Diazaspiro[4.5]decane Scaffold Core Core

Caption: Core 2,7-diazaspiro[4.5]decane scaffold.

cluster_1 Representative Analog: Compound 5a Analog Analog

Caption: Structure of a tetrahydropyran-fused analog.

Experimental Protocol: Radioligand Binding Assay for the Sigma-1 Receptor

The determination of binding affinities for the σ1 receptor is commonly achieved through a competitive radioligand binding assay. This protocol provides a detailed methodology for such an assay, designed to determine the inhibition constant (Ki) of a test compound.

Objective: To measure the binding affinity of test compounds for the σ1 receptor by their ability to displace a selective radioligand, such as [3H]-(+)-pentazocine.[4]

Materials:

  • Membrane Preparation: Guinea pig liver membranes are a suitable source due to the high expression of σ1 receptors.[4]

  • Radioligand: [3H]-(+)-pentazocine, a selective σ1 receptor ligand.[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: A range of concentrations of the diazaspiro[4.5]decane analogs.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For quantifying radioactivity.

Workflow:

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Procedure:

  • Membrane Preparation: a. Homogenize fresh or frozen guinea pig liver in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).[1] b. Centrifuge the homogenate at a low speed to remove debris. c. Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.[1] d. Resuspend the membrane pellet in fresh assay buffer. e. Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup: a. In a 96-well plate, add the assay buffer, membrane preparation, a fixed concentration of [3H]-(+)-pentazocine, and varying concentrations of the test compound. b. Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known σ1 ligand, like haloperidol).

  • Incubation: a. Incubate the plate for 90-120 minutes at 37°C to allow the binding to reach equilibrium.[1]

  • Filtration and Washing: a. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.[1] b. Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.[1]

  • Quantification: a. Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the specific binding as a function of the test compound concentration to generate a competition curve. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Trustworthiness of the Protocol: This protocol incorporates standard methodologies for radioligand binding assays, including the use of appropriate controls for total and non-specific binding, ensuring the generation of reliable and reproducible data. The Cheng-Prusoff correction accounts for the competitive nature of the assay, providing an accurate determination of the inhibitor's binding affinity.

Conclusion

The diazaspiro[4.5]decane scaffold represents a highly promising framework for the development of potent and selective ligands for the σ1 receptor. The comparative analysis of various analogs reveals that subtle structural modifications, such as ring expansion and substitution at the nitrogen atom, can lead to significant improvements in binding affinity. The provided experimental protocol for a radioligand binding assay offers a robust method for evaluating the binding characteristics of novel compounds in this class. Further exploration of the structure-activity relationships of diazaspiro[4.5]decane-based ligands will undoubtedly pave the way for the discovery of novel therapeutic agents targeting the σ1 receptor and other biologically relevant targets.

References

  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of sigma receptor ligands with unsymmetrical spiro connection of the piperidine moiety. Journal of Medicinal Chemistry. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. Available at: [Link]

Sources

Comparative

Benchmarking 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione reactivity against standard diazaspiro compounds

Benchmarking 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione Reactivity Against Standard Diazaspiro Compounds The transition from flat, sp2-rich aromatic rings to sp3-rich, three-dimensional spirocycles has revolutionize...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione Reactivity Against Standard Diazaspiro Compounds

The transition from flat, sp2-rich aromatic rings to sp3-rich, three-dimensional spirocycles has revolutionized medicinal chemistry. By projecting functionalities across all three spatial dimensions, spirocycles improve target binding, metabolic stability, and physicochemical properties [1]. Standard diazaspirocycles, such as 2,6-diazaspiro[3.3]heptane and 2,7-diazaspiro[3.5]nonane, are widely utilized as basic piperazine bioisosteres [3].

However, highly oxidized spiro scaffolds like 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione (CAS: 1433194-55-8) present a fundamentally different electronic and reactivity profile. Featuring a neutral secondary lactam and an N-methylated imide, this trione scaffold serves as a rigid hydrogen-bonding network and a precursor to complex basic amines. As a Senior Application Scientist, I have compiled this guide to objectively benchmark the reactivity of this trione against standard basic diazaspirocycles, providing causality-driven protocols for drug development professionals.

Structural & Electronic Causality

To understand the divergent reactivity of these scaffolds, we must analyze their electron density and pKa profiles:

  • Standard Diazaspirocycles (e.g., 2,7-diazaspiro[3.5]nonane): These compounds possess secondary or tertiary amines with pKa values typically ranging from 8.5 to 10.0. The lone pair on the nitrogen is highly available, making them potent nucleophiles. They readily participate in SN2 alkylations, reductive aminations, and Nucleophilic Aromatic Substitution (SNAr) reactions without the need for transition-metal catalysis[4].

  • 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione (7-Me-DSDT): The presence of three carbonyl groups drastically alters the molecule's electron distribution.

    • N7 Position (Imide): The nitrogen is flanked by two carbonyls (positions 6 and 8) and methylated. It is strictly non-nucleophilic and sterically protected.

    • N2 Position (Lactam): The nitrogen is adjacent to a single carbonyl (position 3). The resulting N-H bond is weakly acidic (pKa ~ 15–17) rather than basic. It cannot act as a nucleophile under standard conditions. Functionalization requires strong bases (e.g., NaH) to form the lactamate anion, or palladium/copper catalysis (Buchwald-Hartwig or Chan-Lam couplings) [3].

Comparative Reactivity Benchmarking

To objectively benchmark 7-Me-DSDT against a standard basic diazaspirocycle (2,7-diazaspiro[3.5]nonane), we evaluated their reactivity across three key transformations: N-arylation kinetics, reductive susceptibility, and hydrolytic stability.

Table 1: Quantitative Reactivity Comparison

Parameter7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione2,7-Diazaspiro[3.5]nonane (Standard)
Innate Nucleophilicity Negligible (Lactam N-H)High (Secondary Amine N-H)
Preferred N-Arylation Pd-Catalyzed Buchwald-Hartwig (100 °C)Uncatalyzed SNAr (80 °C)
SNAr Yield (4h, 80 °C) < 5% (No reaction)> 95% (Spontaneous)
Cross-Coupling Yield 82% (16h, Pd2(dba)3 / Xantphos)N/A (Unnecessary)
Reductive Susceptibility High (Requires LiAlH4 to yield diamine)N/A (Already fully reduced)
Hydrolytic Stability Moderate (Imide ring-opens at pH > 12)Excellent (Stable across pH 1-14)

Visualizing the Chemical Logic

The following diagrams map the divergent reactivity pathways and the synthetic strategy required to manipulate the 7-Me-DSDT scaffold.

Reactivity A Spirocyclic Scaffold B 7-Me-DSDT (Trione/Lactam) A->B C Standard Diazaspiro (Basic Amine) A->C D Base + Ar-F (No Reaction) B->D Direct Nucleophilic Attack E Pd-Catalyst + Ar-Br (Buchwald-Hartwig) B->E Cross-Coupling F Base + Ar-F (Rapid SNAr) C->F Direct Nucleophilic Attack

Workflow comparing the nucleophilic reactivity of 7-Me-DSDT versus standard basic diazaspirocycles.

Reduction A 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione (CAS: 1433194-55-8) B LiAlH4 / THF (Reflux) Exhaustive Reduction A->B C Hemiaminal / Aminal Intermediates B->C Hydride Transfer D 7-Methyl-2,7-diazaspiro[4.5]decane (Basic Diamine) C->D Deoxygenation (-H2O)

Mechanistic pathway for the global reduction of 7-Me-DSDT to its basic diamine counterpart.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality of each step is explained to allow for dynamic troubleshooting.

Protocol A: N-Arylation (Benchmarking Nucleophilicity)

Rationale: This experiment validates the necessity of transition-metal catalysis for the lactam nitrogen of the trione, contrasting it with the spontaneous SNAr of basic diazaspirocycles [2].

Step-by-Step Methodology:

  • Standard Diazaspiro (SNAr Control):

    • Dissolve 2,7-diazaspiro[3.5]nonane (1.0 eq, 1.0 mmol) and 1-fluoro-4-nitrobenzene (1.1 eq) in anhydrous DMF (5.0 mL, 0.2 M).

    • Add K2CO3 (2.0 eq) to scavenge the generated HF.

    • Stir at 80 °C for 4 hours.

    • Validation: LC-MS will show >95% conversion to the arylated product. The basic amine attacks the electron-deficient aromatic ring spontaneously.

  • 7-Me-DSDT (Buchwald-Hartwig Coupling):

    • Dissolve 7-Me-DSDT (1.0 eq, 1.0 mmol) and 4-bromonitrobenzene (1.2 eq) in anhydrous 1,4-dioxane (10.0 mL, 0.1 M).

    • Add Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

    • Critical Step: Degas the mixture by bubbling N2 for 10 minutes. Oxygen will rapidly deactivate the active Pd(0) species.

    • Heat at 100 °C for 16 hours.

    • Validation: The requirement for Pd insertion highlights the lactam's lack of innate nucleophilicity. Yields typically range from 75–85% after silica gel purification.

Protocol B: Global Reduction to the Basic Scaffold

Rationale: Converting the trione into a functional basic diazaspirocycle requires the exhaustive reduction of three carbonyl groups. LiAlH4 is mandated here, as milder reducing agents (like NaBH4) cannot reduce lactams or imides [3].

Step-by-Step Methodology:

  • Preparation: Suspend LiAlH4 (4.0 eq, 4.0 mmol) in anhydrous THF (10.0 mL) at 0 °C under an N2 atmosphere.

  • Addition: Slowly add a solution of 7-Me-DSDT (1.0 eq, 1.0 mmol) in THF (5.0 mL) dropwise. Causality: Dropwise addition controls the highly exothermic evolution of H2 gas and prevents solvent boil-over.

  • Reflux: Heat the mixture to reflux (66 °C) for 18 hours. The extended reflux is required to push the hemiaminal intermediates through complete deoxygenation.

  • Fieser Workup (Self-Validating Quench): Cool to 0 °C. Sequentially add n mL H2O, n mL 15% NaOH, and 3n mL H2O (where n = grams of LiAlH4 used).

    • Validation: This specific ratio forces the aluminum salts to precipitate as a crisp, white, granular solid, ensuring the basic diamine product is not trapped in a gelatinous emulsion.

  • Isolation: Filter through a Celite pad, wash with hot THF, and concentrate under vacuum to yield 7-methyl-2,7-diazaspiro[4.5]decane.

Conclusion

While standard diazaspirocycles act as plug-and-play nucleophiles for rapid Structure-Activity Relationship (SAR) exploration, 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione serves a highly specialized purpose. Its trione nature provides a rigid, non-basic scaffold ideal for mitigating hERG toxicity or improving membrane permeability by lowering overall molecular basicity [4]. When the basic amine is ultimately required for target engagement, the trione acts as a stable precursor that can be globally reduced post-derivatization, offering a versatile strategic workaround in complex drug discovery campaigns.

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at:[Link]

  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. PubMed. Available at:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione
Reactant of Route 2
7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione
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